N-Desmethyl Tamoxifen Hydrochloride
Overview
Description
N-Desmethyl Tamoxifen Hydrochloride is a significant metabolite of Tamoxifen, a selective estrogen receptor modulator. This compound is further metabolized into Endoxifen, which is considered the major active form of Tamoxifen in the body . This compound has a relative binding affinity for the estrogen receptor of 2.4% compared to estradiol .
Mechanism of Action
Target of Action
N-Desmethyl Tamoxifen Hydrochloride, also known as N-Desmethyltamoxifen hydrochloride, is a major metabolite of tamoxifen . Tamoxifen is a selective estrogen receptor modulator (SERM) and its primary targets are estrogen receptors . The compound’s interaction with these receptors plays a crucial role in its mechanism of action .
Mode of Action
N-Desmethyltamoxifen hydrochloride acts as a protein kinase C (PKC) inhibitor . It is ten times more potent as a PKC inhibitor than Tamoxifen . It competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells .
Biochemical Pathways
The compound affects the estrogen receptor-dependent growth inhibitory effect of antiestrogens by activating antiproliferative Transforming Growth Factor beta (TGFβ) signal transduction pathways . It also regulates ceramide metabolism in human AML cells, limiting ceramide glycosylation, hydrolysis, and sphingosine phosphorylation .
Pharmacokinetics
N-Desmethyltamoxifen is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body . The pharmacokinetics of tamoxifen and its metabolites are complex and can be influenced by factors such as CYP2D6 genotyping .
Result of Action
The result of N-Desmethyltamoxifen hydrochloride’s action is the inhibition of aromatase activity . This leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the growth of hormone-dependent cancer cells .
Action Environment
The action, efficacy, and stability of N-Desmethyltamoxifen hydrochloride can be influenced by various environmental factors. For instance, the presence of other compounds, such as curcumin, can affect the pharmacokinetics of tamoxifen and its metabolites, potentially influencing the clinical effects of tamoxifen in patients with breast cancer .
Biochemical Analysis
Biochemical Properties
N-Desmethyl Tamoxifen Hydrochloride is a ten-fold more potent protein kinase C (PKC) inhibitor than Tamoxifen . It is also a potent regulator of ceramide metabolism in human AML cells, limiting ceramide glycosylation, hydrolysis, and sphingosine phosphorylation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the estrogen receptor, having an affinity for the estrogen receptor of 2.4% relative to estradiol . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in several signal transduction pathways .
Temporal Effects in Laboratory Settings
It is known that the compound is metabolized into endoxifen, which is considered the major active form of tamoxifen in the body .
Metabolic Pathways
This compound is involved in the metabolic pathway of tamoxifen, a selective estrogen receptor modulator (SERM) . It is a major metabolite of tamoxifen and is further metabolized into endoxifen .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Desmethyl Tamoxifen Hydrochloride is synthesized through the demethylation of Tamoxifen. The process involves the use of cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which catalyze the removal of a methyl group from Tamoxifen .
Industrial Production Methods: The industrial production of this compound typically involves large-scale biotransformation processes using microbial or enzymatic systems to achieve the demethylation of Tamoxifen. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Tamoxifen Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion to Endoxifen through the action of cytochrome P450 enzymes.
Reduction: Limited data available on reduction reactions.
Substitution: Potential for nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes (CYP3A4, CYP2D6), oxygen, and NADPH.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Scientific Research Applications
N-Desmethyl Tamoxifen Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Tamoxifen metabolites.
Biology: Studied for its role in the metabolism of Tamoxifen and its effects on estrogen receptor modulation.
Industry: Utilized in the development of new selective estrogen receptor modulators and related compounds.
Comparison with Similar Compounds
Tamoxifen: The parent compound with a higher binding affinity for estrogen receptors.
Endoxifen: A more potent metabolite with a higher binding affinity and greater antiestrogenic activity.
Afimoxifene (4-Hydroxytamoxifen): Another active metabolite with similar binding affinity to Endoxifen.
Uniqueness: N-Desmethyl Tamoxifen Hydrochloride is unique due to its intermediate role in the metabolic pathway of Tamoxifen, leading to the formation of Endoxifen. Its specific binding affinity and inhibitory effects on protein kinase C and ceramide metabolism distinguish it from other metabolites .
Properties
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLHJWZEYLTNJW-BJFQDICYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15917-65-4 | |
Record name | NSC372964 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Desmethyltamoxifen HCl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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